molecular formula C14H22N2O2 B4756938 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide

5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide

Cat. No. B4756938
M. Wt: 250.34 g/mol
InChI Key: CAHHXWCBNVXEGH-UHFFFAOYSA-N
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Description

5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide, also known as MPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including neuroscience, pharmacology, and drug development.

Scientific Research Applications

5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has been studied extensively for its potential applications in various fields of scientific research. In neuroscience, 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has been used to study the effects of dopamine on the brain and its role in addiction. 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has also been studied for its potential applications in drug development, particularly in the development of drugs for the treatment of addiction and other neurological disorders.

Mechanism of Action

5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at D3 receptors in the brain. This mechanism of action is thought to be responsible for the effects of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide on addiction and other neurological disorders.
Biochemical and Physiological Effects
5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has been found to have several biochemical and physiological effects in the brain. Studies have shown that 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide can reduce the release of dopamine in the brain, which is thought to be responsible for its effects on addiction. 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has also been found to reduce the activity of certain brain regions that are involved in addiction and reward processing.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide is that it is a highly selective dopamine D3 receptor antagonist, which means that it has minimal effects on other receptors in the brain. This makes it useful for studying the specific effects of dopamine at D3 receptors. However, one limitation of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide is that it has relatively low potency compared to other dopamine receptor antagonists, which can make it difficult to achieve the desired effects in experiments.

Future Directions

There are several future directions for research on 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide. One area of interest is the development of more potent dopamine D3 receptor antagonists that can be used in experiments. Another area of interest is the study of the effects of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide on other neurological disorders, such as schizophrenia and depression. Additionally, studies could be conducted to investigate the potential therapeutic applications of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide in the treatment of addiction and other neurological disorders.
Conclusion
In conclusion, 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it useful in various fields of research, including neuroscience, pharmacology, and drug development. The synthesis method of 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide involves several steps, and the compound has been found to have a selective dopamine D3 receptor antagonist mechanism of action. 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide has several biochemical and physiological effects in the brain, and it has both advantages and limitations for lab experiments. There are several future directions for research on 5-methyl-N-(1-propyl-4-piperidinyl)-2-furamide, including the development of more potent dopamine D3 receptor antagonists and the investigation of its potential therapeutic applications in the treatment of addiction and other neurological disorders.

properties

IUPAC Name

5-methyl-N-(1-propylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-8-16-9-6-12(7-10-16)15-14(17)13-5-4-11(2)18-13/h4-5,12H,3,6-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHHXWCBNVXEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(1-propylpiperidin-4-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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